Eichlerianic acid

Descripción general

Descripción

Synthesis Analysis

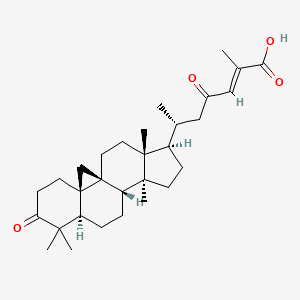

Eichlerianic acid is a natural product that can be isolated from Dysoxylum lenticellatum . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

The molecular formula of Eichlerianic acid is C30H50O4 . Its monoisotopic mass is 460.355255 Da .Physical And Chemical Properties Analysis

Eichlerianic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Properties

Eichlerianic acid has been studied for its cytotoxic activity against various cancer cell lines. Research indicates that certain derivatives of Eichlerianic acid exhibit significant cytotoxic effects on breast cancer and melanoma cells . This opens up potential for the compound to be developed into anticancer therapies, particularly in targeting resistant cancer types.

Chemical Ecology: Plant Defense Mechanisms

In the realm of chemical ecology, Eichlerianic acid, found in the Aglaia genus, plays a role in plant defense. It’s part of a group of secondary metabolites that plants use to deter herbivores and pathogens. Understanding its role could lead to the development of natural pesticides or the enhancement of crop resistance .

Safety and Hazards

Direcciones Futuras

Eichlerianic acid may have antiviral activity against Herpes simplex virus types I and II in vitro . This suggests potential future directions for research into its antiviral properties.

Relevant Papers One relevant paper is “Isoeichlerianic acid from Aglaia silvestris and revision of the stereochemistry of foveolin B” by Harald Greger . This paper discusses the stereochemistry of Eichlerianic acid and its relation to other compounds.

Propiedades

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098817 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eichlerianic acid | |

CAS RN |

56421-13-7 | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is eichlerianic acid and where is it found?

A1: Eichlerianic acid is a dammarane-type triterpenoid primarily isolated from plants belonging to the Meliaceae family, notably the Aglaia genus. It is frequently found alongside other dammarane triterpenoids like cabraleone and ocotillone. [, ] It has also been found in the gum resin of Styrax benzoin (Styracaceae). []

Q2: What are the notable biological activities of eichlerianic acid?

A2: Research indicates eichlerianic acid possesses several biological activities, including:

- Cytotoxic activity: It has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) [, ], lung cancer (NCI-H292) [], and murine leukemia cells (P-388). [, ]

- Antiviral activity: Eichlerianic acid exhibits antiviral activity against Herpes simplex virus types I and II in vitro. []

- Ichthyotoxicity: Studies have shown it to be toxic to zebrafish (Danio rerio). [, ]

Q3: How potent is eichlerianic acid's cytotoxic activity against cancer cells?

A3: The potency of eichlerianic acid varies depending on the cell line. Against MCF-7 breast cancer cells, it shows an IC50 of 8.86 μg/mL after 24 hours. [] In comparison, its activity against murine leukemia cells (P-388) is weaker, with an IC50 of 34 μg/mL. [] This suggests its mechanism of action might differ between cancer cell types.

Q4: Are there any synergistic effects observed with eichlerianic acid and other compounds?

A4: Interestingly, while eichlerianic acid alone may exhibit weak cytotoxicity, a synergistic effect is observed when combined with its epimer, shoreic acid, in specific molar ratios (4:1 to 1:1). [] This suggests a potential for enhancing its efficacy through combination therapies.

Q5: Is eichlerianic acid effective against drug-resistant bacteria?

A5: Research suggests eichlerianic acid demonstrates antibacterial activity against both ATCC and multidrug-resistant (MDR) bacterial strains, including P. aeruginosa, E. coli, S. aureus, and B. subtilis. [] This indicates a potential role for eichlerianic acid in combating antibiotic resistance.

Q6: What is the impact of eichlerianic acid on Meloidogyne incognita?

A6: Eichlerianic acid, in combination with shoreic acid, has been shown to inhibit the hatching of Meloidogyne incognita juveniles by 57% to 90%. [] This suggests potential applications in controlling this plant-parasitic nematode.

Q7: How has eichlerianic acid been structurally characterized?

A7: The structure of eichlerianic acid has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). [, , ] X-ray crystallography has also been employed to confirm the structure of its methyl ester derivative, methyl shoreate, which provided insights into the stereochemistry of eichlerianic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.